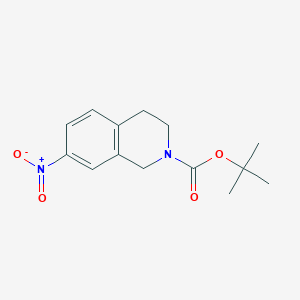

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

説明

BenchChem offers high-quality tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-4-5-12(16(18)19)8-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWKVARUMOGZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key heterocyclic building block in medicinal chemistry. Given the limited direct experimental data for this specific regioisomer, this document leverages established principles of organic chemistry and data from closely related analogues, particularly the 6-nitro isomer, to provide a robust and insightful resource.

Molecular Overview and Physicochemical Properties

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate belongs to the class of N-Boc protected tetrahydroisoquinolines, a scaffold of significant interest in drug discovery due to its presence in numerous biologically active natural products and synthetic compounds.[1][2][3] The introduction of a nitro group onto the aromatic ring profoundly influences the molecule's electronic properties and reactivity, opening avenues for diverse chemical transformations.

Table 1: Physicochemical Properties of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate and Related Compounds

| Property | tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (Predicted) | tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate[5] | tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate[6] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | C₁₄H₁₈N₂O₄ | C₁₄H₁₉NO₂ |

| Molecular Weight | 278.31 g/mol | 278.31 g/mol | 233.31 g/mol |

| Appearance | Likely a yellow solid | Solid | - |

| CAS Number | Not available | 186390-79-4[5] | 138350-92-2[6] |

| InChI Key | (Predicted) | AKMALXRXYAFPLL-UHFFFAOYSA-N[5] | HTDOHIVUPFBSNR-UHFFFAOYSA-N[6] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate can be logically approached through the electrophilic nitration of the readily available precursor, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate. The regioselectivity of this reaction is a critical consideration.

Proposed Synthetic Pathway: Electrophilic Nitration

The most direct route involves the nitration of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial as it deactivates the heterocyclic ring towards oxidation and directs the electrophilic aromatic substitution to the benzene ring.

A study on the regioselective nitration of N-protected tetrahydroquinolines provides valuable insights into this transformation.[7] Nitration under acidic conditions typically leads to a mixture of isomers. The directing effect of the alkyl group (at C4a-C8a) is ortho- and para-directing. Therefore, nitration is expected to yield a mixture of the 6-nitro and 7-nitro isomers. The precise ratio of these isomers would depend on the specific reaction conditions, including the nitrating agent, temperature, and solvent.

Caption: Proposed synthesis of the target compound via electrophilic nitration.

Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate in a suitable solvent such as concentrated sulfuric acid at a reduced temperature (e.g., 0 °C).

-

Nitration: Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the solution while maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).

-

Extraction: Extract the product mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Separate the 7-nitro and 6-nitro isomers using column chromatography on silica gel.

Spectral Characterization (Predicted)

Predicting the spectral data for the 7-nitro isomer can be done by analyzing the expected shifts relative to the parent compound and comparing them to the known data for the 6-nitro isomer.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the dihydroisoquinoline core and the Boc protecting group. The aromatic region will be particularly informative for distinguishing between the 6- and 7-nitro isomers.

-

tert-Butyl group: A singlet around δ 1.5 ppm, integrating to 9 protons.

-

Aliphatic Protons (C1, C3, C4): Multiplets in the range of δ 2.8-4.6 ppm.

-

Aromatic Protons: The substitution pattern of the 7-nitro isomer would give rise to three aromatic protons. The proton at C8 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C5 as a doublet. The electron-withdrawing nitro group will cause a downfield shift of the adjacent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will also display characteristic signals.

-

tert-Butyl group: Resonances around δ 28 ppm (CH₃) and δ 80 ppm (quaternary C).

-

Aliphatic Carbons: Signals for C1, C3, and C4 in the aliphatic region.

-

Aromatic Carbons: Six signals in the aromatic region, with the carbon bearing the nitro group (C7) being significantly deshielded.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 278.31 g/mol . Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments.

Chemical Reactivity and Synthetic Utility

The presence of the nitro group and the Boc-protected amine makes tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate a versatile intermediate for further chemical modifications.

Caption: Key chemical transformations of the target compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, HCl). This transformation yields tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a valuable precursor for the synthesis of a wide range of derivatives through reactions of the amino group, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.

Deprotection of the Amine

The Boc protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the corresponding secondary amine, 7-nitro-3,4-dihydroisoquinoline.[8] This free amine can then be subjected to various N-alkylation or N-acylation reactions to introduce different substituents on the nitrogen atom.

Potential Applications in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antibacterial, anti-HIV, and anti-inflammatory properties.[2][3][9][10] The introduction of a nitro group can further modulate the biological profile of these compounds. Nitroaromatic compounds are known to have applications as enzyme inhibitors and anticancer agents.[9]

The 7-amino derivative, obtained from the reduction of the title compound, is a particularly useful intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs. The amino group provides a handle for introducing diverse functionalities, allowing for the exploration of structure-activity relationships (SAR).

Safety and Handling

While a specific safety data sheet (SDS) for tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is not available, general precautions for handling nitroaromatic compounds and N-Boc protected amines should be followed.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards of Related Compounds: The parent compound, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, is listed as harmful if swallowed and causes skin and eye irritation.[6] The 6-nitro isomer is also classified as harmful if swallowed and an irritant. It is prudent to assume similar hazards for the 7-nitro isomer.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse in the public domain, its chemical properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogues. Its synthesis via electrophilic nitration of the N-Boc protected tetrahydroisoquinoline core is a plausible and logical approach. The versatile reactivity of both the nitro group and the protected amine allows for the generation of a diverse array of derivatives, making it a key building block for the synthesis of novel bioactive molecules. Further research into the specific synthesis and biological evaluation of this compound is warranted to fully explore its potential.

References

-

Yadav, D. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13269-13295. [Link]

-

Al-Warhi, T., et al. (2023). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. Scientific Reports, 13(1), 2999. [Link]

-

AbacipharmTech. tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]

-

The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

-

ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

PubChem. 6-Nitro-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Chem-Impex. 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

-

PubChem. 6-Nitro-1,2,3,4-tetrahydroquinoline. [Link]

-

Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6(3), 179–183. [Link]

-

Matrix Fine Chemicals. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International, 33(46B), 238-246. [Link]

-

MySkinRecipes. 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

-

Hrčak. (2023). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link]

-

International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

-

Supporting Information. Tert-butyl (4-bromophenyl)carbamate. [Link]

-

Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14347–14375. [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

El-Subbagh, H. I., et al. (1993). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Die Pharmazie, 48(4), 273-277. [Link]

-

ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

-

PubChem. tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. [Link]

-

PubChem. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]

-

PubChemLite. Tert-butyl 4-oxo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. [Link]

-

Lead Sciences. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

ResearchGate. (2000). 2-[N-(tert-Butoxycarbonyl)tyrosyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid nitromethane solvate. [Link]

-

ResearchGate. (2020). ¹H NMR (a) and ¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone. [Link]

-

PubChem. tert-butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)methyl)azetidine-1-carboxylate. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]

- 6. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]

- 9. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journaljpri.com [journaljpri.com]

"tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate" mechanism of action

An In-depth Technical Guide to the Postulated Mechanisms of Action of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Foreword

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] The introduction of a nitro group and a tert-butyloxycarbonyl (Boc) protecting group to this privileged structure, as in tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, creates a molecule of significant interest for drug discovery and development. While this specific compound is not extensively characterized in the public domain, its constituent chemical motifs suggest several plausible and compelling mechanisms of action.

This technical guide provides a comprehensive exploration of the potential biological activities of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. It is intended for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to offer a scientifically grounded rationale for hypothesized mechanisms, supported by detailed experimental protocols for their validation. The insights presented herein are designed to empower researchers to unlock the therapeutic potential of this and related molecules.

Chemical Profile and Synthetic Strategy

The rational design of any experimental investigation into a compound's mechanism of action begins with a thorough understanding of its chemical and physical properties.

Table 1: Physicochemical Properties of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate and its Core Scaffolds

| Compound/Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | C₁₄H₁₈N₂O₄ | 294.30 | Nitroaromatic, Boc-protected amine |

| 1,2,3,4-Tetrahydroisoquinoline | C₉H₁₁N | 133.19 | Privileged heterocyclic scaffold |

| tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C₁₄H₁₉NO₂ | 233.31 | Boc-protected parent scaffold[3] |

The presence of the Boc protecting group is a critical feature, rendering the secondary amine of the dihydroisoquinoline core inert and significantly increasing the molecule's lipophilicity.[4][5] This modification is expected to enhance membrane permeability, a desirable trait for intracellular drug targets.

Plausible Synthetic Route

The synthesis of 3,4-dihydroisoquinolines is well-established in organic chemistry, with the Bischler-Napieralski reaction being a prominent method.[6] A plausible synthetic pathway to tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate would likely involve the cyclization of a suitably substituted N-acyl-β-phenylethylamine.

Caption: Plausible Bischler-Napieralski based synthesis.

Postulated Mechanisms of Action

The chemical architecture of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate suggests three primary, non-mutually exclusive, mechanistic hypotheses.

Hypothesis 1: Bioreductive Activation as a Prodrug

The nitroaromatic group is a well-known pharmacophore that can undergo enzymatic reduction in vivo to generate cytotoxic reactive species.[7] This is a particularly attractive strategy for targeting hypoxic environments, such as those found in solid tumors.

We postulate that tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate can act as a prodrug, being a substrate for nitroreductase enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[8] The one-electron reduction of the nitro group leads to a nitro radical anion, which, in the presence of oxygen, can redox cycle to produce superoxide radicals. Under hypoxic conditions, further reduction can lead to the formation of cytotoxic nitroso and hydroxylamine species that can induce cellular damage, including DNA strand breaks.

Caption: Proposed bioreductive activation pathway.

Hypothesis 2: Direct Target Engagement of the Dihydroisoquinoline Scaffold

The dihydroisoquinoline core is a versatile scaffold known to interact with a multitude of biological targets. A recent study highlighted a series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway, exerting anti-inflammatory effects.[9]

It is plausible that the title compound, or a metabolite thereof, could directly engage with a specific protein target. Given the precedent, the STING pathway presents an intriguing possibility. Overactivation of STING is implicated in various autoimmune and inflammatory diseases.[9] Inhibition of this pathway would represent a significant therapeutic opportunity.

Hypothesis 3: Prodrug Requiring Boc-Deprotection

The Boc group, while generally stable, can be cleaved under certain biological conditions, such as in acidic microenvironments or through enzymatic action, to yield the free secondary amine.[10] The resulting 7-nitro-1,2,3,4-tetrahydroisoquinoline would have a markedly different physicochemical profile and could be the true active species. This free amine could then interact with targets that the bulkier, more lipophilic Boc-protected parent compound cannot.

Experimental Workflows for Mechanistic Elucidation

To systematically investigate these hypotheses, a phased experimental approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to detailed mechanistic studies.

Phase 1: Initial Biological Screening

The first phase aims to identify the primary biological activity of the compound.

3.1.1. Protocol: Cytotoxicity Screening in Cancer Cell Lines

Objective: To test the bioreductive activation hypothesis by assessing cytotoxicity in cancer cell lines under normoxic and hypoxic conditions.

-

Cell Line Selection: Choose a panel of human cancer cell lines, including those known to have high NQO1 expression (e.g., A549, HCT116) and low NQO1 expression (e.g., HT-29).

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute to obtain a range of concentrations.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Treatment:

-

Normoxic Conditions: Add the compound dilutions to the cells and incubate under standard conditions (21% O₂).

-

Hypoxic Conditions: Place a parallel set of plates in a hypoxic chamber (1% O₂) for a few hours to equilibrate, then add the compound and continue incubation under hypoxia.

-

-

Viability Assay: After 72 hours, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC₅₀ values for each cell line under both conditions. A significantly lower IC₅₀ under hypoxic conditions, particularly in NQO1-high cells, would support the bioreductive activation hypothesis.

3.1.2. Protocol: Anti-Inflammatory Activity Screening

Objective: To test the hypothesis of direct target engagement, specifically focusing on anti-inflammatory potential (e.g., STING inhibition).

-

Cell Line Selection: Use a monocytic cell line such as THP-1, differentiated into macrophages with PMA.

-

Compound Pre-treatment: Treat the differentiated THP-1 cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with a STING agonist (e.g., cGAMP) or a general inflammatory stimulus like lipopolysaccharide (LPS).

-

Cytokine Measurement: After 24 hours, collect the cell supernatant and measure the levels of key pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

-

Data Analysis: Determine the IC₅₀ for the inhibition of cytokine release. A potent inhibition would suggest anti-inflammatory activity and warrant further investigation into specific targets like STING.

Phase 2: Target Validation and Detailed Mechanistic Studies

Based on the results of Phase 1, the following in-depth studies can be pursued.

Caption: Phased experimental workflow for mechanism elucidation.

3.2.1. Protocol: In Vitro Nitroreductase Assay

Objective: To directly assess if the compound is a substrate for nitroreductase enzymes.

-

Reagents: Obtain recombinant human NQO1 enzyme, NADPH, and the test compound.

-

Reaction Setup: In a 96-well plate, combine the enzyme, NADPH, and the test compound in a suitable buffer.

-

Measurement: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: An increased rate of NADPH consumption in the presence of the compound and enzyme confirms that it is a substrate.

3.2.2. Protocol: In Vitro Metabolic Stability and Boc-Deprotection Assay

Objective: To determine if the Boc group is metabolically labile.

-

System: Use human liver microsomes (HLM) as a source of metabolic enzymes.

-

Incubation: Incubate the test compound with HLM and an NADPH regenerating system.

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the samples by LC-MS/MS. Monitor the disappearance of the parent compound and the appearance of the de-Boc-protected metabolite.

-

Data Analysis: Calculate the in vitro half-life. The detection of the de-Boc metabolite would confirm the validity of Hypothesis 3 and necessitate the synthesis and testing of this metabolite.

Conclusion and Future Directions

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a molecule with considerable, albeit unexplored, therapeutic potential. Its chemical structure strongly suggests plausible mechanisms of action as a bioreductive prodrug, a direct-acting anti-inflammatory agent, or a prodrug requiring metabolic deprotection. The experimental workflows detailed in this guide provide a clear and logical framework for elucidating its true biological function.

The results of these investigations will be crucial in guiding the future development of this compound. A confirmed bioreductive mechanism could lead to its optimization as a novel anticancer agent for hypoxic tumors. Alternatively, confirmation of STING inhibitory activity would pave the way for its development as a treatment for autoimmune and inflammatory disorders. The systematic approach outlined herein will ensure that the therapeutic potential of this promising scaffold is thoroughly and efficiently investigated.

References

- The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. Bioorganic & Medicinal Chemistry Letters.

- Boc-(3S-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Chem-Impex.

- Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI.

- Tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)

- CAS 1414350-81-4 | tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H) - Synblock. Synblock.

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- The Critical Role of BOC Protecting Groups in Drug Synthesis. BOC Sciences.

- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd..

- tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)

-

Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][8][11][12]triazin-4(6H)-ones. SpringerLink.

- 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal.

- tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)

- tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxyl

- Discovery of 3,4-dihydroisoquinoline-2(1H)

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- tert-Butyl7-methoxy-3,4-dihydroisoquinoline-2(1H)

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Elucidation of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Technical Guide

Introduction

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of the nitro group on the aromatic ring and the Boc-protecting group on the nitrogen atom of the dihydroisoquinoline core make it a versatile intermediate for the synthesis of a wide range of more complex molecules. The tetrahydroisoquinoline scaffold is found in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[1][2] This guide provides a comprehensive overview of the spectroscopic characteristics of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, along with a detailed synthetic protocol and the methodologies for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Key Features

The structure of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate incorporates a dihydroisoquinoline core, a nitro functional group, and a tert-butoxycarbonyl (Boc) protecting group.

Figure 1: Chemical structure of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectra of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate in a suitable solvent like CDCl₃ or DMSO-d₆ would exhibit characteristic signals corresponding to the different protons and carbons in the molecule.

¹H NMR Spectroscopy

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | ~8.0-8.2 | d | 1H | ~2 |

| Aromatic-H | ~7.8-8.0 | dd | 1H | ~8, 2 |

| Aromatic-H | ~7.3-7.5 | d | 1H | ~8 |

| CH₂ (Position 1) | ~4.6-4.8 | s | 2H | |

| CH₂ (Position 3) | ~3.6-3.8 | t | 2H | ~6 |

| CH₂ (Position 4) | ~2.8-3.0 | t | 2H | ~6 |

| tert-Butyl | ~1.5 | s | 9H |

Causality behind Expected Shifts: The aromatic protons are expected in the downfield region due to the deshielding effect of the aromatic ring current. The nitro group at the 7-position will further deshield the adjacent aromatic protons, causing them to appear at a lower field. The protons of the methylene groups in the dihydroisoquinoline ring will appear as a singlet for the benzylic protons at C1 and two triplets for the adjacent methylene groups at C3 and C4. The nine equivalent protons of the tert-butyl group will give a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (Boc) | ~154-156 |

| Aromatic C-NO₂ | ~146-148 |

| Aromatic C (quaternary) | ~140-142 |

| Aromatic C (quaternary) | ~135-137 |

| Aromatic CH | ~128-130 |

| Aromatic CH | ~122-124 |

| Aromatic CH | ~120-122 |

| tert-Butyl C (quaternary) | ~80-82 |

| CH₂ (Position 1) | ~45-47 |

| CH₂ (Position 3) | ~40-42 |

| CH₂ (Position 4) | ~28-30 |

| tert-Butyl CH₃ | ~28 |

Causality behind Expected Shifts: The carbonyl carbon of the Boc group is expected at the lowest field. The aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing nitro group. The aliphatic carbons of the dihydroisoquinoline ring and the tert-butyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is expected to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-O Asymmetric Stretch (NO₂) | ~1520-1540 |

| N-O Symmetric Stretch (NO₂) | ~1340-1360 |

| C=O Stretch (Boc) | ~1690-1710 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-3000 |

| C-N Stretch | ~1200-1350 |

| C-O Stretch | ~1150-1250 |

Interpretation of Key Peaks: The strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic. The intense peak for the carbonyl group of the Boc protector is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (Molecular Formula: C₁₄H₁₈N₂O₄), the expected molecular weight is approximately 278.31 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 278

-

Loss of tert-butyl group (-C₄H₉): m/z = 221

-

Loss of isobutylene (-C₄H₈): m/z = 222

-

Loss of Boc group (-C₅H₉O₂): m/z = 177

-

Loss of NO₂ group (-NO₂): m/z = 232

Figure 2: Proposed mass spectrometry fragmentation pathway.

Synthetic Protocol

The synthesis of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate can be achieved through a multi-step process, typically starting from a substituted phenethylamine derivative. A plausible synthetic route is outlined below.

Figure 3: Synthetic workflow for the target compound.

Step-by-Step Methodology

-

Starting Material: The synthesis commences with 7-nitro-1,2,3,4-tetrahydroisoquinoline, which can be prepared via nitration of 1,2,3,4-tetrahydroisoquinoline.

-

Boc Protection:

-

Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.

-

To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

-

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed overview of the spectroscopic properties and a reliable synthetic route for tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. The presented data and protocols are essential for the unambiguous identification and synthesis of this important building block in the field of medicinal chemistry. The structural insights gained from NMR, IR, and MS analyses are critical for quality control and for understanding the reactivity of this versatile intermediate in the development of novel therapeutic agents.

References

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). Chemical Reviews. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

"tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Foreword: A Roadmap for Characterization

In modern drug discovery and development, the journey from a promising molecule to a viable drug candidate is paved with rigorous physicochemical characterization. The compound at the center of this guide, tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 171049-42-6), represents a common structural motif—a tetrahydroisoquinoline core—found in numerous biologically active agents.[1] Its nitro functional group and tert-butoxycarbonyl (Boc) protecting group present specific challenges and considerations for its use as a synthetic intermediate. This guide is structured not as a static data sheet, but as a dynamic experimental roadmap. It provides the foundational knowledge and detailed protocols necessary for any research, process chemistry, or drug development professional to thoroughly assess the solubility and stability of this molecule, ensuring its effective and reliable application. We will delve into the causality behind experimental choices, providing a framework for generating robust and trustworthy data.

Part 1: The Solubility Profile: Beyond a Single Number

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in a synthetic flask to bioavailability in a preclinical study.[2] For tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, its relatively non-polar Boc group and tetrahydroisoquinoline backbone, contrasted with the polar nitro group, suggest a nuanced solubility profile. A comprehensive assessment requires exploring both kinetic and thermodynamic solubility.

Theoretical Considerations & Solvent Selection Rationale

The molecular structure features a bulky, lipophilic Boc group, which generally confers solubility in a range of organic solvents. The aromatic nitro group adds polarity, while the tertiary amine within the core is protected, rendering it non-basic. Therefore, we anticipate good solubility in moderately polar aprotic solvents and limited solubility in highly polar (aqueous) or very non-polar (alkane) solvents. Our solvent selection for screening will span this polarity spectrum.

Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

Kinetic solubility measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[3] It's a high-throughput method ideal for early-stage discovery to quickly flag potential issues.[4] Laser nephelometry, which measures light scattering from suspended particles (precipitate), is a highly effective technique for this purpose.[2]

Methodology: Automated Kinetic Solubility Screening

-

Stock Solution Preparation: Prepare a 10 mM stock solution of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate in 100% DMSO.

-

Assay Plate Preparation: In a 384-well microplate, add the appropriate volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

-

Compound Addition: Use an automated liquid handler to transfer small volumes of the DMSO stock solution into the buffer-filled wells to achieve a range of final compound concentrations (e.g., 1 µM to 250 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%) to minimize co-solvent effects.

-

Incubation and Measurement: Place the plate in a microplate nephelometer, such as a BMG LABTECH NEPHELOstar Plus.[4] Incubate the plate at a constant temperature (e.g., 25°C) with shaking for a short period (e.g., 2-10 minutes).

-

Data Acquisition: Measure light scattering at regular intervals. The concentration at which a significant increase in scattering is observed above the baseline is determined as the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the "gold standard," representing the true equilibrium concentration of a compound in a solvent.[5] The Shake-Flask method (ICH Q6A) is the definitive approach.

Methodology: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of solid tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate to a series of vials, each containing a precisely known volume of a selected solvent (see Table 1). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C). Agitate the samples for a defined period.

-

Scientist's Note: To ensure true equilibrium is reached, a time-point study is essential. Samples should be taken at multiple intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let excess solid settle. Carefully withdraw a sample from the supernatant. This phase separation can be achieved via centrifugation (e.g., 15 minutes at >10,000 g) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).[6]

-

Trustworthiness Check: It is wise to validate the filtration step for potential compound adsorption to the filter material, which could artificially lower the measured solubility.[6]

-

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Data Presentation: Solubility Profile

All experimentally determined data should be compiled into a clear, comparative format.

Table 1: Solubility of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate in Common Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant)[7] | Solubility (mg/mL) | Qualitative Classification |

| Dichloromethane (DCM) | 9.08 | Experimental Data | e.g., Very Soluble |

| Acetone | 21.01 | Experimental Data | e.g., Freely Soluble |

| Ethyl Acetate | 6.02 | Experimental Data | e.g., Soluble |

| Acetonitrile (ACN) | 36.64 | Experimental Data | e.g., Soluble |

| Methanol (MeOH) | 32.7 | Experimental Data | e.g., Sparingly Soluble |

| Isopropanol (IPA) | 19.92 | Experimental Data | e.g., Slightly Soluble |

| Water | 80.1 | Experimental Data | e.g., Practically Insoluble |

| Hexanes | 1.89 | Experimental Data | e.g., Practically Insoluble |

Visualization: Solubility Determination Workflow

Caption: Workflow for solubility profile determination.

Part 2: Stability Profile & Degradation Pathway Analysis

Understanding a molecule's stability is paramount for defining storage conditions, predicting shelf-life, and ensuring data integrity from biological assays. A stability-indicating analytical method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.[8] Forced degradation (or stress testing) is the cornerstone of developing such a method.[9]

The Core of Stability Testing: A Validated HPLC Method

The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is a prerequisite for any meaningful stability study.[10] The goal is to develop a single chromatographic run that separates the parent compound from all potential process impurities and degradation products.[11]

Protocol: Development of a Stability-Indicating RP-HPLC Method

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point for a molecule of this polarity.

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Formic Acid in Water. (Provides good peak shape for amine-containing structures and is MS-compatible).

-

Mobile Phase B: Acetonitrile (ACN).

-

-

Initial Gradient: Start with a broad gradient to ensure all components are eluted from the column. For example: 5% B to 95% B over 20 minutes.

-

Detection: Use a photodiode array (PDA) detector. This is critical as it allows for the assessment of peak purity across the entire UV-Vis spectrum. The nitro-aromatic chromophore should provide strong UV absorbance around 254-280 nm.

-

Optimization: Analyze samples from the forced degradation studies (see section 2.2). Adjust the gradient to achieve baseline separation between the parent peak and all degradation product peaks. The final method must demonstrate specificity.

Experimental Protocol: Forced Degradation Studies

Forced degradation intentionally exposes the compound to harsh conditions to accelerate decomposition, providing insight into potential degradation pathways and demonstrating the analytical method's specificity.[12]

Methodology: Stress Condition Application

For each condition, a control sample (compound in solvent at room temperature, protected from light) is run in parallel.

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with NaOH before HPLC analysis.

-

Rationale: This condition specifically targets acid-labile groups. The Boc-protecting group is notoriously susceptible to acid-catalyzed hydrolysis.

-

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize a sample with HCl before HPLC analysis.

-

Rationale: This tests for susceptibility to base-catalyzed hydrolysis or other base-mediated reactions.

-

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Rationale: This mimics oxidative stress. The tetrahydroisoquinoline ring system can be susceptible to oxidation.

-

-

Thermal Degradation: Store the solid compound in a calibrated oven at a high temperature (e.g., 80°C) for 7 days. Dissolve a sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) and the solid compound to a light source compliant with ICH Q1B guidelines (providing UV and visible light).

-

Rationale: Nitro-aromatic compounds are often photosensitive.

-

Data Presentation: Summary of Forced Degradation

Results should be tabulated to clearly show the impact of each stress condition.

Table 2: Forced Degradation of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

| Stress Condition | Assay of Parent (%) | % Degradation | No. of Degradants | Observations (e.g., Major Degradant RRT) |

| Control | 100.0 | 0.0 | 0 | - |

| 0.1 M HCl, 60°C | Experimental Data | Experimental Data | Experimental Data | e.g., Major peak at RRT 0.45 |

| 0.1 M NaOH, 60°C | Experimental Data | Experimental Data | Experimental Data | e.g., No significant degradation |

| 3% H₂O₂, RT | Experimental Data | Experimental Data | Experimental Data | e.g., Minor peak at RRT 1.12 |

| Solid, 80°C | Experimental Data | Experimental Data | Experimental Data | e.g., No significant degradation |

| Photolytic (Solution) | Experimental Data | Experimental Data | Experimental Data | e.g., Multiple minor degradants |

Visualization: Logical Workflows and Potential Degradation

Caption: Hypothesized major degradation pathways.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate . By adhering to these principles and protocols, researchers can generate reliable, high-quality data that is essential for making informed decisions in a drug discovery or chemical development pipeline. The emphasis on self-validating methods—ensuring equilibrium in solubility and specificity in stability analysis—underpins the scientific integrity of the characterization process. This rigorous approach mitigates risks, saves resources, and ultimately accelerates the path of promising molecules from the laboratory to their intended application.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 10

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. 11

-

Stability Indicating HPLC Method Development –A Review. 9

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. 12

-

Stability Indicating HPLC Method Development: A Review. 8

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. 6

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. 5

-

4 Ways Drug Solubility Testing Helps Discovery & Development. 3

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. 2

-

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

-

Drug solubility: why testing early matters in HTS. 4

-

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

-

Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. rheolution.com [rheolution.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. ijtsrd.com [ijtsrd.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijpsr.com [ijpsr.com]

- 12. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]

A Strategic Intermediate for Modern Drug Discovery: Technical Insights into tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Abstract

The relentless pursuit of novel therapeutic agents has positioned heterocyclic scaffolds as cornerstones of medicinal chemistry. Among these, the 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged structure, present in a multitude of natural products and synthetic drugs. This technical guide delves into the strategic utility of a key synthetic building block, tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate , exploring its synthesis, chemical attributes, and, most critically, its vast potential in the landscape of drug discovery and development. We will elucidate its role as a versatile intermediate, particularly for the synthesis of 7-amino-THIQ derivatives, and discuss the downstream pharmacological applications that this pivotal transformation unlocks. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a recurring motif in a vast array of biologically active compounds.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The THIQ nucleus is found in natural alkaloids with potent pharmacological activities and has been incorporated into numerous synthetic drugs targeting a wide range of diseases, including cancer, microbial infections, and neurological disorders.[2][3]

The subject of this guide, tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate , is a strategically designed intermediate that capitalizes on the synthetic versatility of the THIQ scaffold. It incorporates three key features that are instrumental for its utility in medicinal chemistry:

-

The 3,4-Dihydroisoquinoline Core: A foundational scaffold with proven pharmacological relevance.

-

A Nitro Group at the 7-Position: This powerful electron-withdrawing group can be a pharmacophore itself or, more commonly, serve as a synthetic handle for transformation into a variety of other functional groups, most notably an amino group.

-

A tert-Butoxycarbonyl (Boc) Protecting Group: This acid-labile protecting group on the nitrogen atom allows for controlled reactions at other sites of the molecule before its selective removal to enable further functionalization of the secondary amine.

This guide will dissect the potential research applications of this molecule by first understanding its chemical nature and then exploring the synthetic pathways it opens, leading to novel compounds with therapeutic promise.

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties and synthetic accessibility of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is crucial for its effective utilization.

| Property | Value |

| CAS Number | 171049-42-6 |

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 278.31 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |

| Storage | Store in a cool, dry place, sealed in dry, 2-8°C |

Note: The properties listed are based on available data for the closely related 6-nitro isomer and general knowledge of similar compounds.[4]

The synthesis of this intermediate can be approached through established methods for the construction of the tetrahydroisoquinoline core, followed by nitration and N-protection. A common synthetic strategy involves the Bischler-Napieralski or Pictet-Spengler reactions to form the dihydroisoquinoline ring system. Subsequent regioselective nitration of the aromatic ring, followed by Boc protection of the secondary amine, would yield the target compound. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that the position of nitration can be directed by the choice of protecting group and reaction conditions.[5]

Core Application: A Gateway to 7-Aminotetrahydroisoquinoline Derivatives

The primary and most powerful application of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is its role as a precursor to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate . The transformation of the nitro group into an amino group is a pivotal step that unlocks a vast landscape of synthetic possibilities and potential biological activities.

The Strategic Importance of the 7-Amino Group

The resulting 7-amino group is a versatile functional handle that can be readily modified to introduce a wide array of substituents, enabling the exploration of structure-activity relationships (SAR). This amino group can participate in a variety of chemical reactions, including:

-

Amide bond formation: Acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a diverse library of amides and sulfonamides.

-

Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.

-

Reductive amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.

-

Participation in cross-coupling reactions: Serving as a nucleophile in palladium- or copper-catalyzed C-N bond-forming reactions.

A U.S. patent highlights a method for the synthesis of amino-tetrahydroisoquinoline-carboxylic acids where an orthogonally-protected 7-nitro-Boc-THIQ is reduced to the corresponding 7-amino derivative, which is then further functionalized.[6] This underscores the industrial relevance of this synthetic strategy.

Experimental Workflow: From Nitro to Amino and Beyond

The following diagram illustrates a typical workflow for the utilization of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate as a synthetic intermediate.

Caption: Synthetic workflow for the derivatization of the title compound.

Potential Research Applications in Drug Discovery

The derivatization of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate opens avenues for the discovery of novel therapeutic agents across various disease areas. The following sections outline key potential research applications based on the known biological activities of the tetrahydroisoquinoline scaffold.

Oncology

The THIQ scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity. Tetrahydroisoquinoline derivatives have been identified as subtype-selective estrogen receptor antagonists/agonists, suggesting their potential in treating hormone-dependent cancers like breast cancer.[7] Furthermore, derivatives of THIQ have been investigated as multidrug resistance (MDR) reversal agents in cancer, a critical area of research to overcome the limitations of current chemotherapies.[3]

Hypothetical Research Direction: A library of 7-amido and 7-sulfonamido-tetrahydroisoquinoline derivatives could be synthesized from the title compound and screened for their antiproliferative activity against a panel of cancer cell lines, including those known to express high levels of MDR proteins.

Antimicrobial Agents

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. The tetrahydroisoquinoline nucleus has been a fruitful scaffold for the discovery of compounds with antibacterial and antifungal properties.[1] The ability to readily diversify the 7-position of the THIQ core allows for the fine-tuning of antimicrobial potency and spectrum of activity.

Hypothetical Research Direction: Synthesize a series of 7-amino-THIQ derivatives with varying lipophilic and electronic properties at the 7-position and evaluate their minimum inhibitory concentrations (MICs) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Central Nervous System (CNS) Disorders

Tetrahydroisoquinolines are well-known to interact with various receptors and enzymes in the central nervous system. For instance, certain THIQ derivatives have shown affinity for sigma-2 receptors, which are implicated in neurological disorders.[8] Others have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease.[9][10]

Hypothetical Research Direction: Develop a focused library of 7-substituted tetrahydroisoquinolines and screen them for binding affinity to a panel of CNS targets, such as dopamine receptors, serotonin receptors, and sigma receptors. Follow-up with in vitro and in vivo models of neurological and psychiatric disorders for promising candidates.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Recently, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been discovered as inhibitors of the STING (stimulator of interferon genes) pathway, which plays a crucial role in innate immunity and inflammatory responses.[11] This highlights the potential of the dihydroisoquinoline scaffold in the development of novel anti-inflammatory drugs.

Hypothetical Research Direction: Synthesize a series of 7-functionalized dihydroisoquinoline derivatives and evaluate their ability to inhibit the production of pro-inflammatory cytokines in cellular models of inflammation. Promising compounds could then be tested in animal models of inflammatory diseases.

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, the following are detailed, step-by-step methodologies for key transformations.

Protocol for Boc Protection of a Secondary Amine

This protocol is a general procedure for the N-tert-butoxycarbonylation of a secondary amine, which would be a key step in the synthesis of the title compound.

Materials:

-

Secondary amine (e.g., 7-nitro-1,2,3,4-tetrahydroisoquinoline)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

tert-Butyl methyl ether (t-BME)

-

0.1 N Hydrochloric acid (HCl)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve di-tert-butyl dicarbonate (1.0 eq.) in anhydrous THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add the secondary amine (1.5 eq.) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Add saturated aqueous NaHCO₃ solution to the reaction mixture and extract with t-BME (3 x volume of aqueous phase).

-

Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected amine.

-

Purify the crude product by column chromatography on silica gel if necessary.

This protocol is adapted from a general procedure for Boc protection.

Protocol for the Reduction of an Aromatic Nitro Group

This protocol describes a common method for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation, a reaction that is compatible with the Boc protecting group.

Materials:

-

Nitroaromatic compound (e.g., tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate )

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the nitroaromatic compound in a suitable solvent (e.g., MeOH or EtOAc) in a flask equipped with a magnetic stir bar.

-

Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the corresponding amine.

-

The crude product can be used in the next step or purified by column chromatography if necessary.

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.

Conclusion and Future Perspectives

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is more than just a chemical compound; it is a strategic tool for the efficient construction of diverse molecular architectures with high potential for biological activity. Its primary utility as a precursor to 7-amino-tetrahydroisoquinoline derivatives provides a robust platform for the exploration of structure-activity relationships in numerous therapeutic areas, including oncology, infectious diseases, and neurology. The Boc-protected nitrogen and the latent amino functionality in the form of a nitro group make it an ideal building block for combinatorial chemistry and library synthesis.

Future research will undoubtedly continue to expand the applications of this versatile intermediate. The development of novel methodologies for the functionalization of the tetrahydroisoquinoline core, coupled with high-throughput screening, will likely lead to the discovery of new drug candidates derived from this scaffold. As our understanding of the molecular basis of diseases grows, the ability to rapidly synthesize and test novel compounds will be paramount, and intermediates like tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate will remain indispensable in the medicinal chemist's toolbox.

References

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021.

- Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. PubMed.

- Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. PMC - NIH.

- EXPERIMENTAL PROCEDURES. Beilstein Journals.

- tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)

- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.

- US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. PubMed.

- Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. PMC - NIH.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Biological Activities of Tetrahydroisoquinolines Deriv

- New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. NIH.

- Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. PubMed.

- Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. PMC - NIH.

- New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. PubMed.

- Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Semantic Scholar.

- Discovery of 3,4-dihydroisoquinoline-2(1H)

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | 186390-79-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents [patents.google.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

- 9. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. C1‐Functionalization of 1,2,3,4‐Tetrahydroisoquinolines (THIQs) / Asian Journal of Organic Chemistry, 2021 [sci-hub.box]

- 11. beilstein-journals.org [beilstein-journals.org]

The Strategic Utility of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif, prominently featured in a vast array of natural products and pharmaceutically active compounds. Its rigid framework and the presence of a stereocenter at the C1 position have made it a cornerstone in medicinal chemistry. This technical guide delves into the strategic importance and practical application of a key derivative, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (also known as 2-Boc-7-nitro-1,2,3,4-tetrahydroisoquinoline), as a versatile building block in organic synthesis. We will explore its synthesis, key transformations, and its role in the construction of complex molecular architectures, with a particular focus on the development of targeted therapeutics such as PARP inhibitors.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a fundamental heterocyclic scaffold in a wide range of biologically active molecules, including many alkaloids and synthetic pharmaceuticals.[1][2] The inherent structural rigidity and the potential for stereochemical diversity make THIQ derivatives attractive candidates for drug discovery programs targeting various therapeutic areas, including oncology and central nervous system disorders.[3][4] The strategic introduction of functional groups onto the THIQ core allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

This guide focuses on a particularly useful building block: tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. The presence of the nitro group at the 7-position offers a versatile handle for a wide array of chemical transformations, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom provides stability during synthetic manipulations and allows for facile deprotection under acidic conditions.[5]

Synthesis of the Building Block

The preparation of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a two-step process starting from the commercially available 1,2,3,4-tetrahydroisoquinoline. The key steps are the protection of the secondary amine followed by regioselective nitration of the aromatic ring.

Boc Protection of 1,2,3,4-Tetrahydroisoquinoline

The protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline is crucial to prevent side reactions during the subsequent nitration step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its straightforward removal.[5]

Experimental Protocol:

A solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as tetrahydrofuran (THF) is cooled to 0°C.[6] 1,2,3,4-Tetrahydroisoquinoline is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. After an aqueous workup with saturated sodium bicarbonate solution, the product, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, is extracted with an organic solvent and purified.[6]

Caption: Boc Protection of 1,2,3,4-Tetrahydroisoquinoline.

Regioselective Nitration

The nitration of the Boc-protected tetrahydroisoquinoline is a critical step that introduces the versatile nitro functionality. The regioselectivity of this electrophilic aromatic substitution is directed by the activating effect of the dihydroisoquinoline ring system. While nitration can potentially occur at the 6- or 7-position, careful control of reaction conditions can favor the formation of the desired 7-nitro isomer.

Experimental Protocol:

To a cooled solution of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate in a strong acid such as sulfuric acid, a nitrating agent (e.g., nitric acid) is added dropwise while maintaining a low temperature. The reaction is carefully monitored until completion. The reaction mixture is then quenched with ice and neutralized, followed by extraction of the product, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, and purification by chromatography.

Key Transformations of the Building Block

The synthetic utility of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in the reactivity of the nitro group, which can be readily transformed into other functional groups, most notably an amino group.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast landscape of subsequent chemical modifications. Catalytic hydrogenation is a clean and efficient method for this conversion.

Experimental Protocol:

A solution of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate in a suitable solvent like methanol is subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is stirred at room temperature until the starting material is consumed. Filtration to remove the catalyst and evaporation of the solvent yields tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | C₁₄H₁₈N₂O₄ | 294.30 |

| tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C₁₄H₂₀N₂O₂ | 248.32[7] |